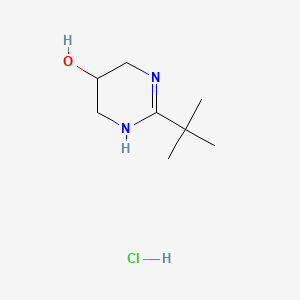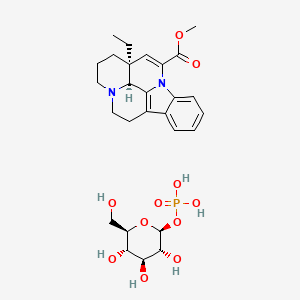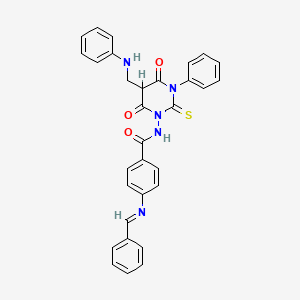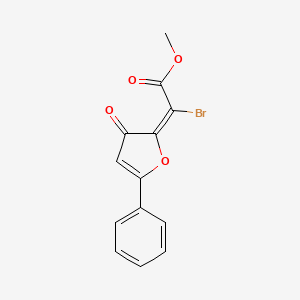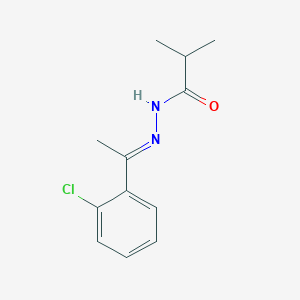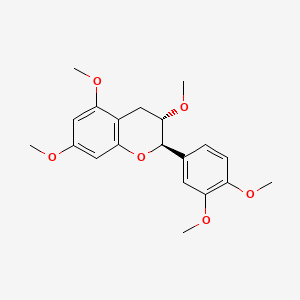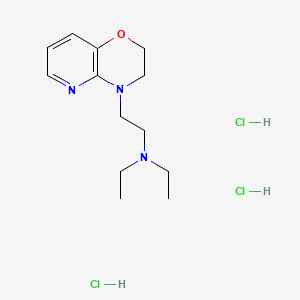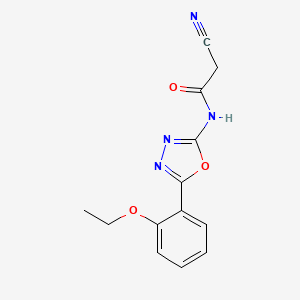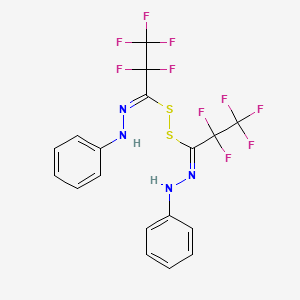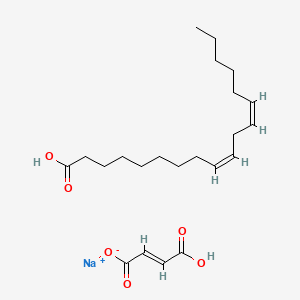
sodium;(E)-4-hydroxy-4-oxobut-2-enoate;(9Z,12Z)-octadeca-9,12-dienoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Linoleic acid modified fumaric acid, sodium salt is a compound that combines the properties of linoleic acid and fumaric acid. Linoleic acid is an essential omega-6 polyunsaturated fatty acid, while fumaric acid is a dicarboxylic acid used in various industrial applications. The sodium salt form enhances the solubility and stability of the compound, making it useful in diverse scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of linoleic acid modified fumaric acid, sodium salt typically involves the esterification of linoleic acid with fumaric acid, followed by neutralization with sodium hydroxide. The reaction conditions often include:
Temperature: Moderate temperatures around 60-80°C.
Catalysts: Acid catalysts like sulfuric acid or enzymatic catalysts.
Solvents: Organic solvents such as toluene or ethanol.
Industrial Production Methods
Industrial production methods focus on optimizing yield and purity. Common methods include:
Batch Reactors: Used for controlled synthesis with precise temperature and catalyst management.
Continuous Flow Reactors: Employed for large-scale production, offering consistent quality and efficiency.
Purification: Techniques like crystallization and filtration are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Linoleic acid modified fumaric acid, sodium salt undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form epoxides and peroxides.
Reduction: Can be reduced to form saturated derivatives.
Substitution: Participates in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Aqueous and organic solvents like water, ethanol, and acetone.
Major Products
Epoxides: Formed through oxidation.
Saturated Derivatives: Result from reduction.
Substituted Compounds: Produced via nucleophilic substitution.
Scientific Research Applications
Linoleic acid modified fumaric acid, sodium salt has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polymers and resins.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of coatings, adhesives, and plasticizers.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Targets: Interacts with cell membrane lipids and proteins.
Pathways Involved: Modulates signaling pathways related to inflammation and oxidative stress.
Biological Effects: Enhances membrane fluidity, reduces oxidative damage, and modulates immune responses.
Comparison with Similar Compounds
Similar Compounds
Conjugated Linoleic Acid: Similar in structure but differs in the position of double bonds.
Maleic Acid: An isomer of fumaric acid with different reactivity.
Oleic Acid: Another fatty acid with a single double bond.
Uniqueness
Linoleic acid modified fumaric acid, sodium salt is unique due to its combined properties of linoleic acid and fumaric acid, offering enhanced solubility, stability, and diverse reactivity. This makes it particularly valuable in applications requiring both fatty acid and dicarboxylic acid functionalities.
Properties
Molecular Formula |
C22H35NaO6 |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
sodium;(E)-4-hydroxy-4-oxobut-2-enoate;(9Z,12Z)-octadeca-9,12-dienoic acid |
InChI |
InChI=1S/C18H32O2.C4H4O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;5-3(6)1-2-4(7)8;/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);1-2H,(H,5,6)(H,7,8);/q;;+1/p-1/b7-6-,10-9-;2-1+; |
InChI Key |
IRAIROXWYBCCCN-ZCYUOKAFSA-M |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)O.C(=C/C(=O)[O-])\C(=O)O.[Na+] |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O.C(=CC(=O)[O-])C(=O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


